An In-Depth Technical Guide to Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, imparting a diverse range of biological activities to molecular structures. When functionalized with a thiophene ring, a bioisostere of the phenyl group, the resulting thienyl-oxazole derivatives often exhibit enhanced pharmacological profiles. This technical guide provides a comprehensive overview of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate, a promising heterocyclic entity for drug discovery and development. This document will detail a proposed synthetic pathway, predicted spectroscopic characteristics, and an exploration of its potential therapeutic applications based on the bioactivity of structurally related compounds.
Introduction: The Significance of Thienyl-Oxazole Scaffolds
The convergence of oxazole and thiophene rings within a single molecular framework has garnered considerable attention in the field of medicinal chemistry. The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural component in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The thiophene ring, a sulfur-containing aromatic heterocycle, is often employed as a phenyl ring bioisostere, favorably influencing physicochemical properties such as lipophilicity and metabolic stability. The incorporation of a thienyl moiety into an oxazole core can therefore lead to novel compounds with potentially superior therapeutic indices. Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate represents a key building block in this class, offering multiple points for further chemical elaboration to generate libraries of potential drug candidates.
Chemical Structure and Properties
The chemical structure of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate combines the key features of an aromatic oxazole ring, a pendant thiophene group at the 5-position, and an ethyl carboxylate group at the 4-position. This arrangement of functional groups dictates its reactivity and potential for biological interactions.
Molecular Formula: C₁₀H₉NO₃S
Molecular Weight: 223.25 g/mol
IUPAC Name: ethyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
The presence of the ester functionality provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The oxazole and thiophene rings are susceptible to electrophilic substitution, although the reactivity of each ring is influenced by the other.
Visualizing the Core Structure
The following diagram illustrates the chemical structure of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.
Caption: Chemical structure of the title compound.
Synthesis of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate
Proposed Synthetic Pathway: A Modified Van Leusen Approach
The proposed synthesis involves the reaction of ethyl isocyanoacetate with thiophene-2-carbaldehyde. This reaction is a modification of the classic Van Leusen oxazole synthesis, which typically utilizes tosylmethyl isocyanide (TosMIC). In this variation, the isocyanoacetate serves as the three-atom component providing the C4, the nitrogen, and the C2 of the oxazole ring.
The logical workflow for this synthesis is depicted below:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Materials:
-
Thiophene-2-carbaldehyde
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol (MeOH) or another appropriate solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of thiophene-2-carbaldehyde (1.0 eq) in methanol (appropriate volume) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isocyanoacetate (1.1 eq).
-
Base Addition: Add potassium carbonate (1.5 eq) to the stirred solution. The addition of a base is crucial to deprotonate the α-carbon of the isocyanoacetate, generating the nucleophile.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific conditions.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds found in the literature, the following spectral data are predicted for ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.1-8.3 | s | H2 (oxazole) |
| ~7.6-7.8 | m | Thiophene protons | |
| ~7.1-7.3 | m | Thiophene protons | |
| ~4.3-4.5 | q | -OCH₂ CH₃ | |
| ~1.3-1.5 | t | -OCH₂CH₃ | |
| ¹³C NMR | ~160-162 | s | C =O (ester) |
| ~150-155 | s | C5 (oxazole) | |
| ~140-145 | s | C2 (oxazole) | |
| ~130-135 | s | C4 (oxazole) | |
| ~125-130 | m | Thiophene carbons | |
| ~60-62 | s | -OCH₂ CH₃ | |
| ~14-15 | s | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3150 | C-H stretching (aromatic) |
| ~2900-3000 | C-H stretching (aliphatic) |
| ~1720-1740 | C=O stretching (ester) |
| ~1600-1650 | C=N stretching (oxazole) |
| ~1500-1580 | C=C stretching (aromatic) |
| ~1200-1300 | C-O stretching (ester) |
Mass Spectrometry (MS)
The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 223. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the entire ester group (-COOC₂H₅).
Potential Applications in Drug Discovery and Development
The thienyl-oxazole scaffold is a promising pharmacophore for the development of new therapeutic agents. A review of the literature on structurally related compounds indicates that ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate and its derivatives could possess a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiophene and oxazole rings. For instance, novel 5-(thiophen-2-yl)isoxazoles have been designed and synthesized as anti-breast cancer agents targeting the estrogen receptor α (ERα)[7]. The structural similarity of the target compound to these active molecules suggests that it could serve as a valuable intermediate for the development of new anticancer drugs. The thienyl group can participate in crucial π-π stacking interactions within the active sites of biological targets, while the oxazole core can act as a rigid scaffold to orient key pharmacophoric features.
Antimicrobial and Antifungal Activity
Thiophene-containing heterocyclic compounds have a well-documented history of antimicrobial and antifungal activity[8][9]. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with microbial enzymes. The combination of the thiophene and oxazole moieties may lead to compounds with a broad spectrum of activity against various bacterial and fungal strains. The ethyl ester group can be converted to a variety of amides and other derivatives, allowing for the fine-tuning of the antimicrobial potency and selectivity.
Other Potential Therapeutic Areas
The versatility of the oxazole ring system suggests that derivatives of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate could be explored for other therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and modulators of other biological pathways[10][11]. The core structure provides a solid foundation for the application of rational drug design principles to develop novel therapeutics for a variety of diseases.
Conclusion
Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a molecule of significant interest for medicinal chemists and drug discovery professionals. While its synthesis and full characterization are yet to be extensively reported, established synthetic methodologies, such as the Van Leusen oxazole synthesis, provide a clear path to its preparation. The predicted spectroscopic data, based on analogous structures, will be invaluable for its future identification and characterization. The promising biological activities associated with the thienyl-oxazole scaffold, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound as a key building block for the development of next-generation therapeutics. Further research into the synthesis, derivatization, and biological evaluation of this compound is highly warranted.
References
- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (31), 3114-3118.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences2023 , 85(2), 274-288. [Link]
-
Van Leusen reaction. In Wikipedia. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Med. Chem.2022 , 13, 1035-1049. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J. Org. Chem.2022 , 18, 56-64. [Link]
-
Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy2021 , 138, 111495. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia2018 , 66(3), 553-559. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications2024 , E80, 555-559. [Link]
-
A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth.2016 , 93, 243-256. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds2023 , 43(5), 4488-4512. [Link]
-
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Journal of the Bangladesh Chemical Society2022 , 34(1), 7-12. [Link]
-
synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Semantic Scholar. [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. 2023 . [Link]
-
Synthesis and antifungal activity of new thienyl and aryl conazoles. Bioorg. Med. Chem. Lett.2006 , 16(12), 3225-3229. [Link]
-
Biological Importance of Oxazoles. Allied Academies. [Link]
-
Representative example of oxazoles with pharmacological activity. ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. International Journal of Pharmaceutical Sciences and Research2018 , 9(9), 3764-3771. [Link]
-
Palmer, D. C. Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A; John Wiley & Sons, 2003. [Link]
-
Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. Organic Letters2004 , 6(16), 2725-2728. [Link]
-
Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Journal of Molecular Structure2019 , 1175, 78-86. [Link]
-
Visible light-induced cascade cyclization of 2-isocyanoaryl thioethers/selenoethers: access to 2-arylthiobenzothiazoles/2-arylthiobenzoselenazoles. Org. Biomol. Chem.2021 , 19, 674-678. [Link]
-
Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. J. Org. Chem.2008 , 73(18), 7380-7382. [Link]
-
Potentially Aromatic Thiophenium Ylides. Part 3. Cyclization of 2-(2′-Thienyl)benzoylcarbene. Acta Chemica Scandinavica B1986 , 40, 178-183. [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. J. Braz. Chem. Soc.1998 , 9(4), 335-338. [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research2020 , 44(11-12), 595-599. [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. PubChem. [Link]
-
a, B-Unsaturated Carbonyl - Compounds. Washington University in St. Louis. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Synthesis and antifungal activity of new thienyl and aryl conazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
